molecular formula C21H25N5O2 B2640103 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034234-45-0

4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2640103
M. Wt: 379.464
InChI Key: MHDWVIUGJPNYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical substance with the molecular formula C21H25N5O21. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the available resources. However, it is known that a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. However, its molecular formula is C21H25N5O21, which provides some insight into its molecular structure.



Chemical Reactions Analysis

The specific chemical reactions involving this compound have not been detailed in the available resources. However, it is part of a series of compounds that were synthesized and evaluated for their anti-tubercular activity2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources. However, its molecular formula is C21H25N5O21, and its molecular weight is 379.4641.


Scientific Research Applications

Synthesis and Biological Activities

  • Compounds structurally similar to 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide have been synthesized and evaluated for various biological activities. For instance, certain benzamide derivatives bearing the pyrazole or indazole nucleus, similar in structure to the compound of interest, have been synthesized and shown to interfere with p53 pathways. One such compound induced the intrinsic apoptotic pathway by activating p53 and was also able to activate the TRAIL-inducing death pathway by promoting an increase of DR4 and DR5 death receptors, downregulation of c-FLIPL, and caspase-8 activation (Raffa et al., 2019).

  • Additionally, thiosemicarbazide derivatives have been utilized as precursors for the synthesis of heterocyclic compounds such as imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems, exhibiting antimicrobial activity (Elmagd et al., 2017).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides, structurally related to the compound , have been studied for their cardiac electrophysiological activity. These compounds exhibited potency comparable to known selective class III agents in in vitro Purkinje fiber assays, suggesting potential applications in addressing cardiac arrhythmias (Morgan et al., 1990).

Kinase Inhibitor Activity

  • Derivatives of phenylbenzamide, structurally akin to 4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, have been designed and synthesized as BCR-ABL tyrosine kinase inhibitors. These compounds showed significant inhibitory activity against BCR-ABL1 kinase, a promising target in cancer therapy (Hu et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly provided in the available resources. However, it is intended for research use only and is not for human or veterinary use1.


Future Directions

The future directions for this compound are not explicitly provided in the available resources. However, it is part of a series of compounds that were synthesized and evaluated for their anti-tubercular activity2, indicating potential future research in this area.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

4-pentoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-2-3-4-15-28-18-7-5-17(6-8-18)21(27)25-12-14-26-13-11-24-20(26)19-16-22-9-10-23-19/h5-11,13,16H,2-4,12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDWVIUGJPNYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pentyloxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

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